4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate
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Overview
Description
This compound belongs to the phenylacetate family and is characterized by the presence of a thienylmethylidene group attached to an amino phenyl phenylacetate backbone.
Mechanism of Action
Target of action
The compound “4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate” belongs to a class of compounds known as thiophene derivatives . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets of this compound could be related to these biological processes.
Mode of action
Many thiophene derivatives are known to interact with various enzymes, receptors, and other proteins to exert their effects .
Biochemical pathways
Without specific information on “this compound”, it’s difficult to say which biochemical pathways it affects. Given the wide range of biological activities exhibited by thiophene derivatives, it’s likely that this compound could affect multiple pathways .
Result of action
Based on the known activities of thiophene derivatives, it could potentially have anti-inflammatory, antimicrobial, or anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate typically involves the condensation of 2-thiophenecarboxaldehyde with 4-aminophenyl phenylacetate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenylacetates.
Scientific Research Applications
4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl group and a carboxylic acid functional group.
Phenylacetylene: Contains a phenyl group attached to an alkyne.
Sodium phenylbutyrate: A salt of an aromatic fatty acid used in the treatment of urea cycle disorders
Uniqueness
4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate is unique due to the presence of the thienylmethylidene group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(13-15-5-2-1-3-6-15)22-17-10-8-16(9-11-17)20-14-18-7-4-12-23-18/h1-12,14H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKRSJFVZLWASV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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